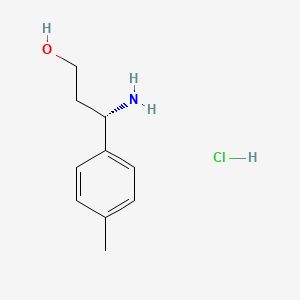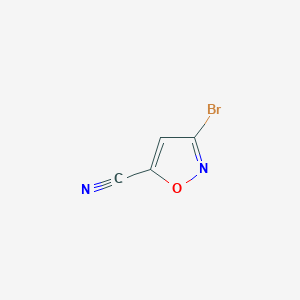
2-Amino-5-bromo-6-chloropyridin-3-ol
Vue d'ensemble
Description
“2-Amino-5-bromo-6-chloropyridin-3-ol” is a chemical compound with the empirical formula C5H4BrClN2 . It has a molecular weight of 207.46 . The compound is also known by the synonyms “3-Amino-5-bromo-6-chloropyridine” and "5-Bromo-6-chloro-3-pyridinamine" .
Synthesis Analysis
The synthesis of substituted pyridines, such as “2-Amino-5-bromo-6-chloropyridin-3-ol”, can be achieved through various methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Amino-5-bromo-6-chloropyridin-3-ol” can be represented by the SMILES string “Nc1cnc(Cl)c(Br)c1” and the InChI string "1S/C5H4BrClN2/c6-4-1-2-5(7)9-3-4/h1-2H,8H2" .Chemical Reactions Analysis
The compound “2-Amino-5-bromo-6-chloropyridin-3-ol” can undergo various chemical reactions. For instance, it can be involved in palladium-catalyzed amination to form amino-2-chloropyridine . Additionally, it can participate in oxyfunctionalization reactions using whole cells of Burkholderia sp., converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The compound “2-Amino-5-bromo-6-chloropyridin-3-ol” is a solid . It has a molecular weight of 223.46 g/mol.Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated that 2-Amino-5-bromo-6-chloropyridin-3-ol can be used in selective amination processes catalyzed by a palladium-Xantphos complex. This method predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and isolated yield, showcasing its potential in chemical synthesis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Electrocatalytic Synthesis
A study by A. Gennaro, C. Sánchez-Sánchez, A. Isse, and V. Montiel (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using 2-Amino-5-bromo-6-chloropyridin-3-ol. This research highlights the compound's utility in electrosynthesis, particularly under mild conditions and with good yields (Gennaro et al., 2004).
Supramolecular Structures
Yuan Cheng et al. (2011) discussed the formation of supramolecular structures using derivatives of 2-Amino-5-bromo-6-chloropyridin-3-ol. Their study provides insights into the molecular-electronic structure and the role of hydrogen bonding in stabilizing these structures, which is significant for understanding molecular interactions in chemistry (Cheng et al., 2011).
Halogen Bonding in Macrocycles
P. Mocilac and J. Gallagher (2014) investigated the role of halogen bonding in the supramolecular assembly of bromo-substituted macrocycles involving 2-Amino-5-bromo-6-chloropyridin-3-ol. This research sheds light on the potential applications of the compound in the design of novel macrocyclic structures (Mocilac & Gallagher, 2014).
Molecular Modeling and Spectroscopy
J. S. Al-Otaibi (2015) conducted a study on the vibrational properties of 2-Amino-5-bromo-6-chloropyridin-3-ol using FT-IR and FT-Raman spectroscopy. This research is crucial for understanding the molecular structure and vibrational characteristics of the compound, which has implications in material science and molecular spectroscopy (Al-Otaibi, 2015).
Safety And Hazards
Orientations Futures
The synthesis of substituted pyridines, such as “2-Amino-5-bromo-6-chloropyridin-3-ol”, has potential applications in the field of medicinal chemistry . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold can lead to the creation of novel pyridine-based derivatives with diverse functional groups . These derivatives can serve as important structural motifs in numerous bioactive molecules .
Propriétés
IUPAC Name |
2-amino-5-bromo-6-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c6-2-1-3(10)5(8)9-4(2)7/h1,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRJZXCAZGYQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856681 | |
| Record name | 2-Amino-5-bromo-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-6-chloropyridin-3-ol | |
CAS RN |
1131041-72-9 | |
| Record name | 2-Amino-5-bromo-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)

![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)


